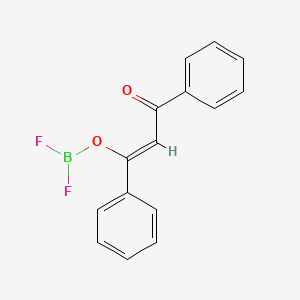
Boron dibenzoylmethane difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boron dibenzoylmethane difluoride is a compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. It is a derivative of dibenzoylmethane, where the central boron atom is coordinated with two fluoride ions. This compound is known for its luminescent properties, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boron dibenzoylmethane difluoride can be synthesized through the reaction of dibenzoylmethane with boron trifluoride etherate. The reaction typically involves mixing dibenzoylmethane with boron trifluoride etherate in an appropriate solvent, such as toluene, under controlled conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Boron dibenzoylmethane difluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the fluoride ions are replaced by other functional groups.
Addition Reactions: It can react with halogenating agents like sulfuryl chloride and bromine to form sulfenyl chloride or sulfenyl bromide derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuryl chloride, bromine, and other halogenating agents. These reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different optical and chemical properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Boron dibenzoylmethane difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other boron-containing compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use in medical diagnostics and as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which boron dibenzoylmethane difluoride exerts its effects is primarily related to its photophysical properties. Upon excitation, the compound undergoes electronic transitions that result in luminescence. The molecular targets and pathways involved include interactions with π-electron systems and the formation of excimers and exciplexes in the excited state .
Comparación Con Compuestos Similares
Similar Compounds
- Boron difluoride acetylacetonate
- Boron difluoride curcumin complex
- Boron difluoride β-diketonates
Uniqueness
Boron dibenzoylmethane difluoride is unique due to its specific luminescent properties, which are influenced by the dibenzoylmethane ligand. This sets it apart from other boron difluoride complexes, such as boron difluoride acetylacetonate, which may have different optical and chemical characteristics .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, particularly its luminescence, make it a valuable tool in research and technology development.
Propiedades
Número CAS |
397-85-3 |
|---|---|
Fórmula molecular |
C15H11BF2O2 |
Peso molecular |
272.06 g/mol |
Nombre IUPAC |
(Z)-3-difluoroboranyloxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BF2O2/c17-16(18)20-15(13-9-5-2-6-10-13)11-14(19)12-7-3-1-4-8-12/h1-11H/b15-11- |
Clave InChI |
SGGDSTGSFUIPBJ-PTNGSMBKSA-N |
SMILES isomérico |
B(O/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2)(F)F |
SMILES canónico |
B(OC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


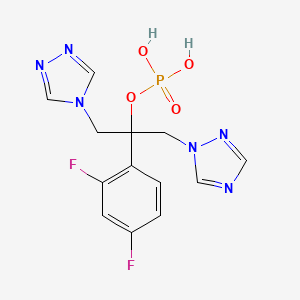
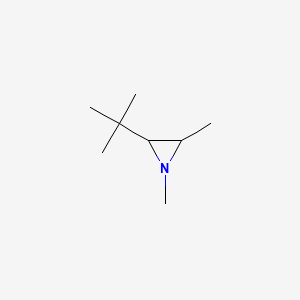
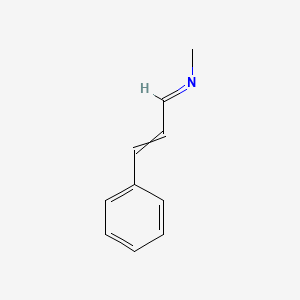
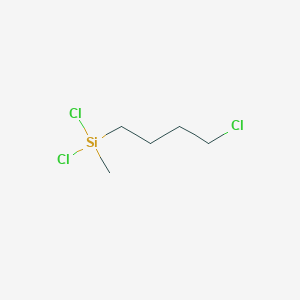
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
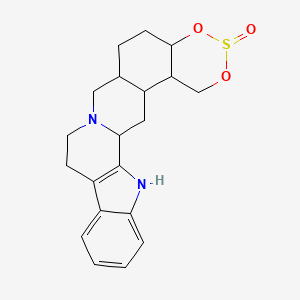
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
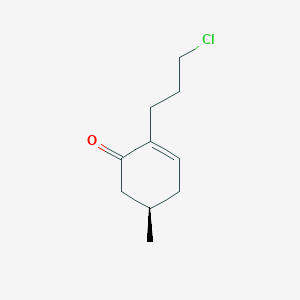
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
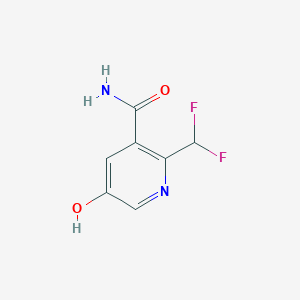
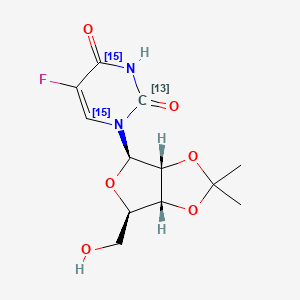
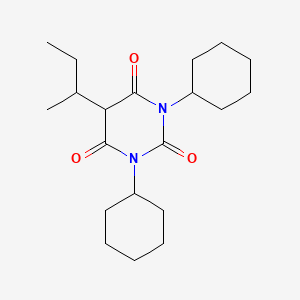
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
